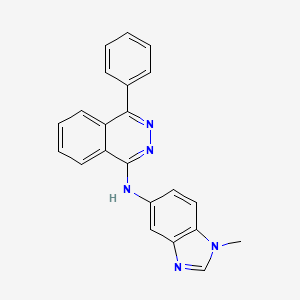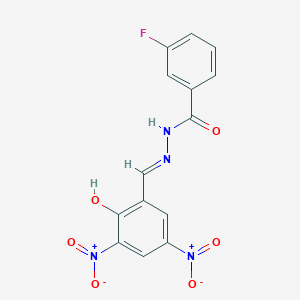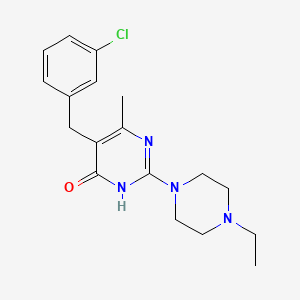
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine, also known as PFT-α, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. PFT-α has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα exerts its effects by inhibiting the transcriptional activity of the tumor suppressor protein p53. P53 is a transcription factor that plays a critical role in regulating cell growth and apoptosis. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα binds to the DNA-binding domain of p53, preventing it from binding to its target genes and inhibiting its transcriptional activity. This leads to a reduction in the expression of pro-inflammatory cytokines, anti-apoptotic proteins, and cell cycle regulators.
Biochemical and Physiological Effects:
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has also been shown to induce apoptosis in cancer cells and inhibit tumor growth and metastasis. In addition, N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has been shown to protect neurons from oxidative stress and reduce neuronal cell death in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in animal models and has shown promising results in various diseases. However, there are some limitations to using N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα in lab experiments. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in some disease models. In addition, N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα may have off-target effects on other proteins, which may limit its specificity.
将来の方向性
There are several future directions for the study of N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα. One direction is to develop more potent and selective inhibitors of p53 transcriptional activity. Another direction is to study the effects of N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα in human clinical trials. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has shown promising results in animal models, and clinical trials may provide valuable information on its safety and efficacy in humans. In addition, further studies are needed to investigate the potential therapeutic applications of N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα in other diseases such as diabetes, cardiovascular disease, and autoimmune diseases.
合成法
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα can be synthesized using a multi-step process. The first step involves the synthesis of 1-methyl-1H-benzimidazole-5-carboxylic acid, which is then converted to 1-methyl-1H-benzimidazole-5-carboxamide. The next step involves the synthesis of 4-phenyl-1-phthalazinamine, which is then coupled with the 1-methyl-1H-benzimidazole-5-carboxamide to form N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα. The final product is obtained after purification and characterization.
科学的研究の応用
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has been studied in animal models of inflammatory diseases such as sepsis, acute lung injury, and rheumatoid arthritis. It has been shown to reduce inflammation and improve survival in these models. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has also been studied in animal models of cancer and has been shown to inhibit tumor growth and metastasis. In addition, N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has been shown to have neuroprotective properties and has been studied in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)-4-phenylphthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-27-14-23-19-13-16(11-12-20(19)27)24-22-18-10-6-5-9-17(18)21(25-26-22)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGBTNUDGOVKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003273.png)

![ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-(3-phenyl-2-propen-1-ylidene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003294.png)
![2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6003300.png)
![2-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6003302.png)
![4-[1-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6003310.png)
![3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6003320.png)
![7-{[3-(3,4-dimethoxyphenyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6003334.png)

![{2-[(3-bromo-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6003343.png)
![1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6003348.png)

![ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B6003365.png)
